molecular formula C9H14N4O4S B13113175 5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate

5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate

Cat. No.: B13113175
M. Wt: 274.30 g/mol
InChI Key: XTBYMYWZCOVEPR-UHFFFAOYSA-N
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Description

5-(2-Piperidinyl)-1,3,4-thiadiazol-2-amine oxalate is a compound that belongs to the class of heterocyclic compounds, specifically those containing a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-piperidinyl)-1,3,4-thiadiazol-2-amine oxalate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine with thiocarbohydrazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Piperidinyl)-1,3,4-thiadiazol-2-amine oxalate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

5-(2-Piperidinyl)-1,3,4-thiadiazol-2-amine oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-piperidinyl)-1,3,4-thiadiazol-2-amine oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2-piperidinyl)-1,3,4-thiadiazol-2-amine oxalate apart is its unique combination of the piperidine and thiadiazole rings, which can confer distinct chemical and biological properties. This dual functionality can enhance its potential as a versatile compound in various applications .

Properties

Molecular Formula

C9H14N4O4S

Molecular Weight

274.30 g/mol

IUPAC Name

oxalic acid;5-piperidin-2-yl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H12N4S.C2H2O4/c8-7-11-10-6(12-7)5-3-1-2-4-9-5;3-1(4)2(5)6/h5,9H,1-4H2,(H2,8,11);(H,3,4)(H,5,6)

InChI Key

XTBYMYWZCOVEPR-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NN=C(S2)N.C(=O)(C(=O)O)O

Origin of Product

United States

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